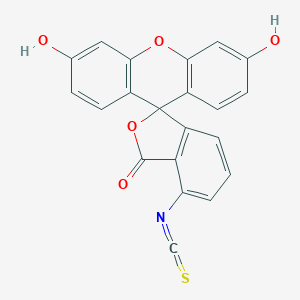

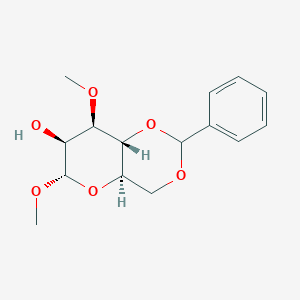

![molecular formula C10H14N2O4S B014685 (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 62234-28-0](/img/structure/B14685.png)

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

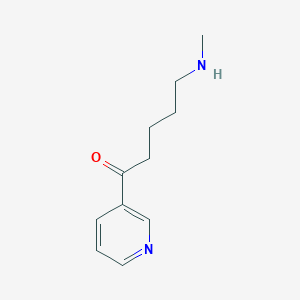

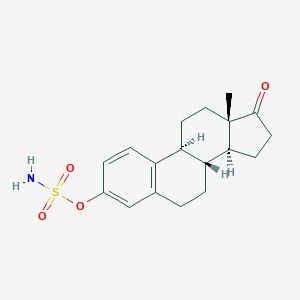

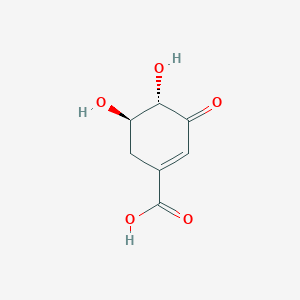

The synthesis of sulfonamide derivatives, including compounds similar to (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, often involves complex chemical reactions that require precise conditions. For instance, a method involves the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the compound's metabolic pathways and potential for modification (Zmijewski et al., 2006). Another approach for the synthesis of related sulfonamide compounds uses asymmetric synthesis techniques, indicating the significance of chirality in the biological activity of these molecules (Tucker & Chesterson, 1988).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies have shown that the conformational properties of these compounds, influenced by intramolecular H-bonds, are key factors in their activity (Tye & Skinner, 2002). The structure-activity relationship (SAR) is further explored through the synthesis of fused bicyclic amino acids, demonstrating the impact of molecular architecture on functionality (Guenter & Gais, 2003).

Chemical Reactions and Properties

The chemical behavior of (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and its derivatives is influenced by their sulfonamide group. Research has shown that these compounds can undergo various chemical reactions, offering a range of functionalities. For example, sulfonamide derivatives have been utilized in reactions aiming to synthesize specific enantiomers, highlighting their versatility in chemical synthesis (Shiraiwa et al., 1998).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Investigations into these properties can provide insights into the compound's stability, bioavailability, and interaction with pharmaceutical excipients (Asada et al., 2010).

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Applications

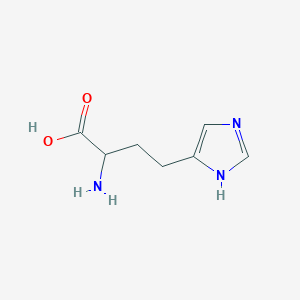

Sulfonamide Analogs and Biological Activities : Sulfonamide compounds, including analogs similar to “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid,” have been extensively investigated for their biological and preclinical importance. Research has shown that these compounds possess various biological activities such as diuretic, antihypertensive, anti-inflammatory, anticancer, and others. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino structures have shown promise in treating neurological disorders like epilepsy and schizophrenia (Elgemeie et al., 2019).

Sulfonamide Inhibitors : Recent research has identified sulfonamide compounds as significant inhibitors for various enzymes and receptors, demonstrating their potential in treating diseases like cancer, glaucoma, and bacterial infections. The primary sulfonamide moiety, a key structure in these compounds, has been found in many clinically used drugs, highlighting its importance in drug development (Gulcin & Taslimi, 2018).

Environmental Science Applications

Degradation of Environmental Pollutants : Sulfonamide compounds have been studied for their role in the degradation of environmental pollutants. Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen in aqueous media, generating various by-products. Research into the degradation pathways, kinetics, and biotoxicity of these by-products is crucial for understanding the environmental impact of sulfonamide compounds and related substances (Qutob et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to modulateKIF18A , a kinesin protein that plays key roles in cell cycle and mitotic regulation .

Mode of Action

It’s worth noting that similar compounds have been found to exhibitantimicrobial, anti-cancer, and anti-viral activities . These activities suggest that the compound may interact with its targets to inhibit their function, thereby exerting its therapeutic effects.

Biochemical Pathways

Given the potential targets and activities mentioned above, it can be inferred that the compound may affect pathways related tocell cycle regulation and microbial growth .

Result of Action

Based on the potential activities mentioned above, it can be inferred that the compound may result ininhibition of cell proliferation and microbial growth .

Propriétés

IUPAC Name |

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBBVASBDIESZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364931 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62234-28-0 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.